![molecular formula C14H11ClO2 B6378246 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1258636-40-6](/img/structure/B6378246.png)
6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95%
Overview
Description
6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% (6-CMF-95) is an organochloride compound that has been widely studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of approximately 75°C. It is a derivative of benzene and has a molecular formula of C8H7ClO2. 6-CMF-95 has a variety of applications in scientific research, including as a synthetic intermediate, as a reagent for chemical synthesis, and as a biological probe for studying biochemical and physiological processes.
Scientific Research Applications
6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used as a synthetic intermediate, as a reagent for chemical synthesis, and as a biological probe for studying biochemical and physiological processes. For example, it has been used in the synthesis of 2-chloro-4-methylphenol derivatives, which have been studied for their potential applications in drug discovery and development. It has also been used in the synthesis of other organochloride compounds, which have been studied for their potential uses in agrochemicals and pharmaceuticals. Additionally, 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% has been used to study the biochemical and physiological processes involved in the metabolism of drugs and other xenobiotics.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also believed that 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% may act as an inhibitor of certain cytochrome P450 enzymes, which could potentially lead to the inhibition of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed that the compound could potentially affect the metabolism of drugs and other xenobiotics. It is also believed that 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% could potentially affect the activity of certain cytochrome P450 enzymes, which could lead to changes in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% for lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is easy to synthesize and can be used in a variety of different experiments. However, there are some limitations to using 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% for lab experiments. For example, the compound is relatively unstable and can easily degrade if not stored properly. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95%. One potential direction is to further investigate the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% in drug discovery and development. Additionally, further research could be conducted to explore the potential uses of 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% in agrochemicals and pharmaceuticals. Finally, further research could be conducted to explore the potential uses of 6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% as a reagent for chemical synthesis.
Synthesis Methods
6-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% can be synthesized in several ways. One method involves the reaction of 2-chloro-4-methylphenol with formic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction is carried out at a temperature of approximately 100°C for 1 hour. The product is then isolated and purified by recrystallization. Another method involves the reaction of 2-chloro-4-methylphenol with formaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. This reaction is carried out at a temperature of approximately 80°C for 1 hour. The product is then isolated and purified by recrystallization.
properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-6-11(13(15)7-9)12-4-2-3-10(8-16)14(12)17/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAESQVGCFKNKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685186 | |
Record name | 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1258636-40-6 | |
Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 2′-chloro-2-hydroxy-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258636-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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